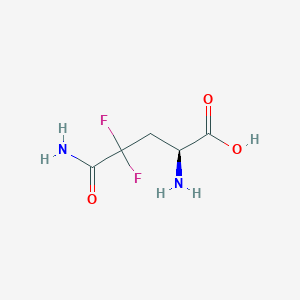

4,4-Difluoroglutamine

Descripción

Significance of Fluorine Incorporation in Bioactive Molecules for Research Applications

This enhanced stability is a key reason for fluorine's use; it can block metabolically labile sites on a molecule, thereby improving its metabolic stability and resistance to degradation by enzymes. nih.govacs.orgnih.gov This property is crucial for developing more robust molecular probes and therapeutic candidates. nih.gov

Furthermore, the high electronegativity of fluorine creates a strong dipole moment in the C-F bond, which can influence a molecule's physicochemical properties, such as its acidity or basicity (pKa), conformation, and membrane permeability. nih.govacs.orgaacrjournals.org These modifications can lead to increased binding affinity of a ligand to its target protein, a desirable trait in drug design and biochemical studies. lookchem.comnih.govacs.org The strategic placement of fluorine can therefore fine-tune a molecule's biological activity and pharmacokinetic profile. nih.govaacrjournals.org The use of the fluorine-18 (B77423) (¹⁸F) isotope has also become essential for in vivo imaging with Positron Emission Tomography (PET), a non-invasive technique to study metabolic processes. nih.govaacrjournals.org

Table 1: Comparison of Physicochemical Properties of Hydrogen and Fluorine

| Property | Hydrogen (H) | Fluorine (F) | Significance in Bioactive Molecules |

| Van der Waals Radius | 1.20 Å | 1.47 Å | Fluorine acts as a bioisostere of hydrogen, causing minimal steric disruption when substituted. lookchem.comnih.gov |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | The high electronegativity of fluorine alters local electronic environments, affecting pKa, dipole moment, and binding interactions. nih.govresearchgate.net |

| Bond Strength (vs. Carbon) | C-H: ~413 kJ/mol | C-F: ~485 kJ/mol | The strong C-F bond enhances metabolic stability by blocking sites prone to enzymatic oxidation. lookchem.comacs.org |

| Isotopes for Imaging | None commonly used | ¹⁸F (Positron Emitter) | ¹⁸F is a key isotope for PET imaging in research and diagnostics. aacrjournals.org |

Overview of Gamma-Fluorinated Amino Acid Analogues in Mechanistic Biology

Gamma (γ)-fluorinated amino acid analogues are specialized molecular tools used by researchers to investigate the mechanisms of enzymatic reactions. nih.govnih.gov By replacing a hydrogen atom at the γ-position of an amino acid with fluorine, scientists can create analogues that act as probes or inhibitors, providing insight into the catalytic processes of enzymes. researchgate.netnih.gov The introduction of fluorine at this specific position can profoundly alter the electronic properties of the amino acid side chain with only minor steric changes, making these compounds effective for studying enzyme-substrate interactions. researchgate.net

These analogues have been particularly useful in the study of enzymes that process amino acids, such as decarboxylases and transaminases. nih.govresearchgate.net For instance, fluorinated substrates can serve as mechanistic probes to elucidate the details of enzymatic transformations. nih.gov The strong electron-withdrawing nature of fluorine can influence the stability of reaction intermediates, and in some cases, lead to the irreversible inactivation of the target enzyme, making these compounds potent enzyme inhibitors. nih.gov

A notable area of research involves γ-fluorinated analogues of glutamic acid and glutamine. lookchem.com For example, DL-4,4-difluoroglutamic acid (DL-4,4-F₂Glu) was synthesized and evaluated as a potential substrate or inhibitor for folate-dependent enzymes. nih.govnih.gov Studies showed it to be a poor alternate substrate for human folylpoly-γ-glutamate synthetase (FPGS), an enzyme crucial for folate metabolism. nih.govnih.gov This type of finding helps researchers understand the substrate specificity and active site requirements of enzymes. acs.org Similarly, other γ-fluorinated amino acids, such as 4-amino-5-fluoropentanoic acid, have been used to study the inactivation mechanisms of enzymes like γ-aminobutyrate aminotransferase (GABA-AT), which is involved in neurotransmitter metabolism. thieme-connect.comcaltech.edu

Table 2: Examples of Gamma-Fluorinated Amino Acid Analogues in Mechanistic Studies

| Compound | Enzyme Target | Research Application |

| DL-4,4-Difluoroglutamic acid | Folylpoly-γ-glutamate synthetase (FPGS) | Investigating substrate specificity and inhibition of folate metabolism. nih.govnih.gov |

| 4-Amino-5-fluoropentanoic acid | γ-Aminobutyrate aminotransferase (GABA-AT) | Studying the mechanism of enzyme inactivation. thieme-connect.com |

| (3S)- and (3R)-Fluoroglutamic acid | Vitamin K-dependent carboxylase | Probing the mechanistic details of post-translational protein modification. nih.gov |

Historical Context of 4,4-Difluoroglutamine Research Development

The development of this compound is rooted in the broader scientific interest in fluorinated glutamic acid analogues as biochemical probes. lookchem.com Research in the 1990s, notably by the laboratories of James K. Coward and colleagues, focused on synthesizing these compounds to study the enzymes involved in folate metabolism. lookchem.comacs.orgnih.gov The initial focus was often on 4,4-difluoroglutamic acid (F₂Glu), the direct precursor to this compound.

In 1996, a synthesis of DL-4,4-difluoroglutamic acid was reported by Takashi Tsukamoto, Tomoya Kitazume, John J. McGuire, and James K. Coward. nih.gov The purpose of this synthesis was to evaluate the compound and its derivatives as alternate substrates or inhibitors of folate-dependent enzymes, such as folylpoly-γ-glutamate synthetase (FPGS). acs.orgnih.gov The rationale was that the fluorinated analogue could serve as a tool to probe the enzymatic poly-γ-glutamylation process. lookchem.com

Following the synthesis of 4,4-difluoroglutamic acid, methods were developed for its conversion into other valuable fluorinated amino acids. lookchem.com The research by Tsukamoto and Coward demonstrated that the γ-carboxyl group of a protected form of 4,4-difluoroglutamic acid is highly activated by the adjacent fluorine atoms. researchgate.net This chemical reactivity allowed for regiospecific nucleophilic reactions, leading to the facile synthesis of derivatives like DL-4,4-difluoroglutamine. acs.orgresearchgate.net Later work, published in 2001, described a concise synthesis of L-4,4-difluoroglutamine of high optical purity starting from (R)-Garner's aldehyde, a common chiral building block. researchgate.net This development was significant as stereochemically pure compounds are more informative for biochemical experiments. lookchem.com

Structure

3D Structure

Propiedades

Número CAS |

401915-19-3 |

|---|---|

Fórmula molecular |

C5H8F2N2O3 |

Peso molecular |

182.13 g/mol |

Nombre IUPAC |

(2S)-2,5-diamino-4,4-difluoro-5-oxopentanoic acid |

InChI |

InChI=1S/C5H8F2N2O3/c6-5(7,4(9)12)1-2(8)3(10)11/h2H,1,8H2,(H2,9,12)(H,10,11)/t2-/m0/s1 |

Clave InChI |

GFRKSCVVDVJWRU-REOHCLBHSA-N |

SMILES isomérico |

C([C@@H](C(=O)O)N)C(C(=O)N)(F)F |

SMILES canónico |

C(C(C(=O)O)N)C(C(=O)N)(F)F |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 4,4 Difluoroglutamine and Its Precursors

Chemoenzymatic Synthetic Routes to Enantiopure 4,4-Difluoroglutamine and 4,4-Difluoroglutamic Acid

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of enzymatic catalysis to produce enantiomerically pure compounds. mdpi.com This approach has been successfully employed for the synthesis of both enantiomers of 4,4-difluoroglutamic acid, offering a scalable and efficient route to these valuable molecules. nih.govnih.gov

Reformatsky-Based Coupling Reactions for Stereocontrolled Fluorination

A key step in the chemoenzymatic synthesis of 4,4-difluoroglutamic acid involves a Reformatsky-based coupling reaction. scispace.comacs.org This reaction allows for the stereocontrolled introduction of the difluoromethylene group. The synthesis begins with the preparation of an α-chloroamide, which then undergoes a zinc-mediated Reformatsky-type reaction with a suitable electrophile. scispace.com The use of cerium trichloride (B1173362) (CeCl₃) has been shown to be beneficial in this process. scispace.com This method provides a robust and scalable pathway to the racemic core structure of 4,4-difluoroglutamic acid. nih.govacs.org

A notable synthesis starts from commercially available materials and proceeds through several steps to yield a key intermediate for the Reformatsky reaction. nih.gov The reaction of an N,O-acetal with ethyl bromodifluoroacetate in the presence of zinc is a critical step in forming the carbon-carbon bond and introducing the difluoro moiety. researchgate.net

Enzymatic Resolution Techniques for Enantioenrichment

Following the chemical synthesis of the racemic 4,4-difluoroglutamic acid derivative, enzymatic resolution is employed to separate the enantiomers, a process known as enantioenrichment. nih.govnih.gov This step is crucial for obtaining optically pure forms of the amino acid, which are often required for biological studies. evitachem.com

The enzyme subtilisin Carlsberg has been effectively used for the kinetic resolution of a racemic N-acetylated 4,4-difluoroglutamic acid derivative. nih.gov In this process, the enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted enantiomer and the hydrolyzed product. nih.gov The efficiency and selectivity of the enzymatic resolution can be optimized by screening various co-solvents and adjusting reaction conditions such as pH and temperature. nih.gov For instance, using dimethyl sulfoxide (B87167) (DMSO) as a co-solvent has been found to be effective. nih.gov

| Parameter | Condition | Selectivity Factor (E) |

| Co-solvent | DMSO/Phosphate Buffer (pH 7.0) | High |

| Enzyme | Subtilisin Carlsberg | Effective for selective hydrolysis |

| Temperature | 37 °C | Optimal for enzyme activity |

This chemoenzymatic approach, combining a Reformatsky-based coupling with enzymatic resolution, provides a practical and scalable route to both (R)- and (S)-enantiomers of orthogonally protected 4,4-difluoroglutamic acid. nih.govacs.org

Asymmetric Synthesis Approaches to 4,4-Difluoroglutamic Acid Enantiomers

Asymmetric synthesis provides direct routes to enantiomerically pure compounds, avoiding the need for resolution of racemic mixtures. Several asymmetric strategies have been developed for the synthesis of 4,4-difluoroglutamic acid enantiomers.

Nucleophilic Addition to Chiral Alpha-Aminoaldehydes

One flexible route to enantiomerically pure L-4,4-difluoroglutamic acid utilizes the nucleophilic addition of difluorinated nucleophiles to configurationally stable α-aminoaldehydes. acs.org This method takes advantage of the well-established stereocontrol in reactions involving chiral aldehydes. diva-portal.orgorganicchemistrydata.org

The key step involves the addition of a difluoro-stabilized carbanion to an N-protected α-aminoaldehyde, such as (R)-Garner's aldehyde. researchgate.net The stereochemical outcome of the addition is controlled by the existing chiral center in the aldehyde, leading to the formation of a diastereomerically enriched product. diva-portal.org The resulting difluorinated adduct can then be converted to L-4,4-difluoroglutamic acid through a sequence of chemical transformations, including dehydroxylation and hydrolysis. acs.org

Electrophilic Difluorination of Lactam Precursors

Electrophilic fluorination of pyroglutamate-derived lactams offers another pathway to 4,4-difluoroglutamic acid. acs.orglookchem.com This method avoids potentially problematic oxidation steps required in other routes. lookchem.com The strategy involves the deprotonation of a lactam precursor to form an enolate, which is then trapped by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSi). acs.orgnih.gov

An enantiomerically pure bicyclic lactam derived from L-glutamic acid has proven to be an excellent substrate for electrophilic difluorination. lookchem.com The reaction with NFSi leads to the formation of a difluorinated lactam, which can be readily converted into L-4,4-difluoroglutamic acid. lookchem.com This represents a significant example of a synthetically useful electrophilic difluorination of an unactivated lactam. lookchem.com While monofluorination of some pyroglutamate (B8496135) derivatives is highly diastereoselective, achieving a second fluorination can be challenging due to the decreased kinetic acidity of the monofluorinated product. acs.orgnih.gov

Chiral Ni(II)-Complexes of Dehydroalanine (B155165) Schiff Bases in Asymmetric Homologation

A powerful method for the asymmetric synthesis of various amino acids, including 4,4-difluoroglutamic acid, involves the use of chiral Ni(II) complexes of Schiff bases. beilstein-journals.orgd-nb.infonih.gov This approach allows for the asymmetric homologation of glycine (B1666218) or dehydroalanine Schiff base complexes. d-nb.inforesearchgate.net

Specifically, an asymmetric copper-promoted Michael addition of ethyl bromodifluoroacetate to a chiral Ni(II) complex of a dehydroalanine Schiff base has been developed. researchgate.net The stereochemical outcome of the reaction is controlled by the chiral ligand on the nickel complex. d-nb.info The structure of the chiral ligand, including the presence and position of substituents like chlorine atoms, has a significant impact on the diastereoselectivity of the reaction. d-nb.inforesearchgate.net By optimizing the chiral ligand, a high diastereomeric ratio can be achieved. d-nb.info The resulting diastereomerically pure product can then be disassembled to yield the desired (S)-4,4-difluoroglutamic acid derivative. d-nb.info This method is notable for its potential for gram-scale synthesis and high enantiomeric purity of the final product. nih.govchemrxiv.org

| Chiral Ligand Substitution | Diastereomeric Ratio ((S)(2S)/(S)(2R)) |

| Unsubstituted | 66/34 |

| p-chloro on o-amino-benzophenone | 80/20 |

| p- and m-dichloro on N-benzyl | 90/10 |

| Optimized chlorine substitution | ~98.5/1.5 |

Racemic Synthesis Pathways and Derivatization to Enantiomers

The initial steps in synthesizing this compound often involve the creation of a racemic mixture of its precursor, 4,4-difluoroglutamic acid, which can then be resolved into its constituent enantiomers.

A key method for the racemic synthesis of 4,4-difluoroglutamic acid (DL-4,4-F₂Glu) is the nitroaldol reaction, also known as the Henry reaction. acs.org This reaction involves the condensation of a nitroalkane with an aldehyde or ketone. In the synthesis of DL-4,4-F₂Glu, the key step is the reaction between ethyl nitroacetate (B1208598) and a difluorinated aldehyde ethyl hemiacetal. acs.org This approach has been a foundational method for accessing racemic 4,4-difluoroglutamic acid. nih.govresearchgate.net

The general scheme for this synthesis is outlined below:

Table 1: Nitroaldol Reaction for DL-4,4-Difluoroglutamic Acid Synthesis| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| 1 | Ethyl nitroacetate, Difluorinated aldehyde ethyl hemiacetal | Nitroaldol condensation | Intermediate nitroalkene |

This method provides a reliable route to the racemic mixture of 4,4-difluoroglutamic acid, which serves as a critical starting material for the subsequent synthesis of this compound and for the separation of the individual enantiomers. nih.govresearchgate.net

Once racemic 4,4-difluoroglutamic acid is obtained, it can be converted into racemic this compound through a sequence of protection, aminolysis, and deprotection steps. nih.govresearchgate.net This multi-step process is necessary to selectively form the amide bond of the glutamine side chain without interfering with the amino and carboxylic acid groups of the amino acid backbone. scispace.com

The typical sequence is as follows:

Protection: The amino group and the α-carboxylic acid of 4,4-difluoroglutamic acid are protected. A common protecting group for the amino group is the tert-butyloxycarbonyl (Boc) group, which is stable under the conditions required for the subsequent steps. fishersci.co.uk The γ-carboxylic acid is activated for the subsequent aminolysis step.

Aminolysis: The activated γ-carboxylic acid is reacted with ammonia (B1221849) or a protected form of ammonia to form the γ-amide. This is the key bond-forming step that converts the glutamic acid derivative into a glutamine derivative. scispace.com

Deprotection: The protecting groups on the amino group and the α-carboxylic acid are removed to yield the final this compound. researchgate.net

It is important to note that the strong electronegativity of the two fluorine atoms can make the amide group susceptible to hydrolysis during deprotection. researchgate.net Careful selection of protecting groups and deprotection conditions is crucial to avoid cleavage of the newly formed amide bond. researchgate.net

Table 2: Protection/Aminolysis/Deprotection Sequence

| Step | Process | Reagents/Conditions | Function |

|---|---|---|---|

| 1 | Protection | Boc₂O, base | Protects the α-amino group |

| 2 | Activation | Esterification of γ-carboxyl group | Prepares for amidation |

| 3 | Aminolysis | NH₃ or equivalent | Forms the γ-amide of glutamine |

Nitroaldol Reaction for DL-4,4-Difluoroglutamic Acid Synthesis

Scalability and Orthogonal Protection Strategies in 4,4-Difluoroglutamic Acid Synthesis for Peptide Coupling

For the incorporation of 4,4-difluoroglutamic acid into peptides, scalable syntheses and orthogonal protection strategies are essential. nih.gov Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under different chemical conditions, allowing for selective deprotection and modification of specific functional groups. sigmaaldrich.com This is particularly important in peptide synthesis to control the sequence of amino acid coupling. google.com

A chemoenzymatic approach has been developed to produce each enantiomer of orthogonally protected 4,4-difluoroglutamic acid, which is suitable for peptide coupling. nih.govnih.gov This method allows for the synthesis of both the (R)- and (S)-enantiomers in high optical purity. nih.gov

Key features of this scalable synthesis include:

Robust and scalable procedures: The synthesis is designed to be efficient and adaptable for producing larger quantities of the desired compound. nih.govscispace.com

Enzymatic resolution: This step is crucial for separating the enantiomers of the synthetic material, providing access to optically pure compounds. nih.gov

Orthogonal protection: The resulting enantiomerically enriched 4,4-difluoroglutamic acid is converted into an orthogonally protected form. nih.gov This typically involves protecting the α-amino group with a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl) and the γ-carboxylic acid with an acid-labile group like a tert-butyl ester. This strategy is compatible with standard solid-phase peptide synthesis (SPPS) protocols. google.com

The development of such scalable and orthogonally protected synthetic routes is critical for making 4,4-difluoroglutamic acid and, by extension, this compound, readily available for research in medicinal chemistry and for the synthesis of novel peptides with enhanced properties. nih.gov

Chemical Derivatization and Bioconjugation Strategies for Research Probes

Strategies for Incorporating 4,4-Difluoroglutamine into Peptidic Structures

The integration of non-canonical amino acids like this compound into peptides is crucial for developing probes that can investigate enzyme mechanisms and biological pathways. The primary challenge lies in synthesizing an orthogonally protected version of the amino acid that is compatible with standard peptide synthesis protocols, particularly solid-phase peptide synthesis (SPPS). nih.gov

Researchers have successfully developed synthetic routes to produce optically pure enantiomers of 4,4-difluoroglutamic acid, which can then be converted to the corresponding glutamine derivative. nih.govresearchgate.net These methods often involve steps like enzymatic resolution to achieve high optical purity. nih.gov Once the protected this compound is obtained, it can be incorporated into peptide chains using automated or manual SPPS. nih.govnih.govbeilstein-journals.org This process involves the stepwise addition of amino acids to a growing chain anchored on a solid resin support. openaccessjournals.com The use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is common, where the mild reaction conditions help preserve the integrity of the fluorinated amino acid during synthesis. nih.gov

A key chemical feature of protected 4,4-difluoroglutamate derivatives is the high activation of the γ-carboxyl group by the adjacent fluorine atoms. This enhanced electrophilicity allows for regioselective reactions, where nucleophiles react exclusively at the γ-carbonyl carbon. acs.orgacs.org This property has been exploited to synthesize various γ-dl-4,4-difluoroglutamyl-containing dipeptides. For instance, coupling reactions with other amino acid esters, such as phenylalanine tert-butyl ester, proceed in high yield, demonstrating the viability of this method for creating peptides containing a 4,4-difluoroglutamyl moiety. acs.orgacs.org

Key Synthetic Approaches for Peptide Incorporation:

| Method | Description | Key Feature | Reference |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise C-to-N terminus assembly of amino acids on a solid resin support. | Allows for the incorporation of unnatural amino acids like Fmoc-protected this compound. nih.govbeilstein-journals.org | nih.gov |

| Regioselective Nucleophilic Acyl Substitution | Exploits the fluorine-activated γ-carboxyl group of protected 4,4-difluoroglutamate for selective peptide bond formation. | High regiospecificity at the γ-position, enabling the synthesis of γ-peptides. acs.org | acs.org |

| Chemo-enzymatic Synthesis | Uses enzymes for kinetic resolution to produce enantiomerically pure, orthogonally protected 4,4-difluoroglutamic acid. | Yields optically pure building blocks suitable for asymmetric peptide synthesis. | nih.gov |

Synthesis of Fluorophore-Containing Isopeptides as Mechanistic Probes

A powerful application of these synthetic strategies is the creation of fluorogenic isopeptides to study enzyme kinetics and mechanisms. thieme-connect.comthieme-connect.de An isopeptide is a peptide in which at least one amide bond is formed between the side chain of one amino acid and the backbone of another. By incorporating this compound into an isopeptide structure that also contains a fluorophore and a quencher, researchers can create sensitive probes for enzymes like hydrolases. thieme-connect.comnih.gov

One notable example is the synthesis of a fluorophore-containing isopeptide designed as a mechanistic probe for γ-glutamyl hydrolase (GGH), an enzyme involved in folate metabolism. thieme-connect.comthieme-connect.denih.gov In these probes, a fluorophore (like 2-aminobenzoyl, Abz) and a quenching group (like 3-nitro-tyrosine) are strategically placed within the peptide sequence. nih.gov When the peptide is intact, the fluorescence is quenched. Upon enzymatic cleavage of a specific γ-glutamyl bond, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. nih.gov

The inclusion of 4,4-difluoroglutamate at the cleavage site serves as a mechanistic probe. nih.gov The difluorinated analogue was shown to be hydrolyzed by GGH at a significantly slower rate than its non-fluorinated counterpart. thieme-connect.com This allows for a detailed kinetic characterization of the enzyme, including the determination of individual rate constants for steps like acyl-enzyme formation and hydrolysis, using techniques such as stopped-flow fluorescence spectroscopy. nih.gov

Modification for Enhanced Analytical Detection and Separation

The analysis of amino acids and their derivatives often requires chemical modification to improve their detection and separation by analytical techniques like chromatography and mass spectrometry. actascientific.com this compound, being a polar molecule, benefits from such derivatization to enhance its volatility for gas chromatography (GC) or to improve its ionization efficiency and chromatographic retention for high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Principles of Derivatization for Spectrometric and Chromatographic Analysis

Derivatization is a technique that converts a compound into a product of similar chemical structure, known as a derivative, to alter its physicochemical properties for analysis. actascientific.comactascientific.com For amino acids, this typically involves reacting the primary amine and/or carboxylic acid groups.

For Gas Chromatography-Mass Spectrometry (GC-MS): The primary goal is to increase the volatility of the analyte. This is achieved by replacing active hydrogens on polar functional groups (–NH₂, –COOH, –OH) with nonpolar moieties.

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens to form more stable and less moisture-sensitive tert-butyldimethylsilyl (TBDMS) derivatives. This method is effective for a wide range of amino acids.

Acylation: Using fluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA) converts amines and alcohols to their corresponding fluoroacyl derivatives, which are volatile and exhibit good chromatographic behavior. jfda-online.com

For High-Performance Liquid Chromatography (HPLC) and LC-MS: Derivatization for HPLC aims to introduce a chromophore or fluorophore for UV or fluorescence detection, or to improve retention and separation on reversed-phase columns. actascientific.commdpi.com For LC-MS, derivatization can enhance ionization efficiency. ddtjournal.comspectroscopyonline.com

Pre-column Derivatization: The analyte is derivatized before injection into the HPLC system. Common reagents include Phenyl isothiocyanate (PITC), Dansyl chloride, and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which react with the primary amino group to yield highly fluorescent or UV-active derivatives. actascientific.comnih.gov Reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) have also been used for the efficient derivatization of amino acids prior to HPLC analysis. mdpi.com

"Fluorous" Derivatization: For compounds that are already fluorinated, such as this compound, a unique strategy involves using a fluorous stationary phase in HPLC. researchgate.net Derivatizing the analyte with a non-fluorescent fluorous tag can selectively enhance its retention on such columns, allowing for separation from non-fluorinated matrix components. researchgate.net

Common Derivatization Reagents and Their Applications:

| Reagent | Target Functional Group | Analytical Technique | Purpose | Reference |

|---|---|---|---|---|

| MTBSTFA | -NH₂, -COOH, -OH, -SH | GC-MS | Increases volatility and thermal stability. | |

| FMOC-Cl | Primary/Secondary Amines | HPLC-Fluorescence | Introduces a highly fluorescent tag for sensitive detection. | nih.gov |

| FNBT | Primary Amines | HPLC-UV | Introduces a UV-active tag for detection. | mdpi.com |

| PITC | Primary/Secondary Amines | HPLC-UV | Forms a stable, UV-active derivative (phenylthiocarbamoyl). | actascientific.com |

Development of this compound-Based Chemical Probes for Targeted Biological Investigations

The unique properties of this compound make it an excellent foundation for designing chemical probes to explore complex biological systems. researchgate.net These probes are small molecules designed to monitor or perturb the function of specific proteins or enzymes, providing insights into cellular processes and disease mechanisms. thermofisher.com

The development of such probes often involves bioconjugation, where the core this compound structure is covalently linked to other functional moieties, such as fluorophores, affinity tags (e.g., biotin), or reactive groups for covalent labeling. acs.orgnih.gov Fluorine-containing amino acids are particularly valuable as probes of biological function and enzyme mechanism because the fluorine atoms act as sensitive reporters without causing significant steric hindrance. researchgate.netacs.org

Activity-based protein profiling (ABPP) is a powerful strategy that utilizes chemical probes to assess the functional state of enzymes directly in complex biological samples. nih.gov A this compound-based probe could be designed as an activity-based probe for glutamine-utilizing enzymes. For example, a probe could feature an electrophilic "warhead" that forms a covalent bond with a nucleophilic residue in the enzyme's active site, thereby irreversibly labeling it. nih.gov The probe would also contain a reporter tag, such as an alkyne or azide, allowing for subsequent detection via bioorthogonal click chemistry reactions with a fluorescent dye or biotin. nih.govnih.gov

Furthermore, fluorogenic substrates based on this compound, as discussed previously, are a key class of chemical probes. nih.govmuni.cz These probes provide a real-time readout of enzymatic activity and are instrumental in high-throughput screening for enzyme inhibitors and for detailed mechanistic studies. nih.govthno.org The development of these molecular probes is a cornerstone of chemical biology, enabling the visualization and functional analysis of enzymes and other proteins in their native environment. mdpi.com

Mechanistic Biochemical and Enzymatic Investigations

Elucidation of Enzyme Mechanism with Fluorine-Containing Amino Acid Derivatives

Fluorine-containing amino acid derivatives, such as 4,4-difluoroglutamic acid, are of growing importance in the study of biological functions and enzyme mechanisms. acs.orgnih.gov Their unique properties allow for the detailed exploration of enzyme active sites and catalytic processes. For instance, the site-specific incorporation of 4-fluoro or 4,4-difluoroglutamic acid into a glycoside hydrolase, Bacillus circulans β-xylanase (Bcx), has been used to modulate the nucleophilicity of a key catalytic glutamic acid residue. nih.gov This approach allows for a systematic probing of the electrostatic synergy between the nucleophile and the general acid/base catalyst within the enzyme's active site. nih.gov By progressively reducing the nucleophilicity of the catalytic residue, researchers can gain insights into the enzyme's concerted mechanism and its potential shift towards a more dissociative pathway. nih.gov

Studies on Glutamine-Dependent Amidotransferases

Glutamine-dependent amidotransferases are a class of enzymes that catalyze the transfer of the amide nitrogen from glutamine to an acceptor molecule. nih.govwikipedia.org These enzymes are crucial in various biosynthetic pathways. wikipedia.org The study of these enzymes often involves understanding the mechanism of glutamine amide bond cleavage and the subsequent transfer of ammonia (B1221849).

Mechanistic Dichotomy in Amide Bond Cleavage

Glutamine-dependent amidotransferases exhibit a mechanistic dichotomy in how they cleave the amide bond of glutamine. nih.gov Some utilize a catalytic triad (B1167595) composed of cysteine, histidine, and glutamate (B1630785), similar to serine proteases, while others employ an N-terminal cysteine residue to perform the same function. nih.govwikipedia.org The investigation of fluorinated glutamine analogs can help to elucidate the precise mechanism of action for a given amidotransferase. While direct studies with 4,4-difluoroglutamine are not extensively detailed in the provided results, the synthesis of L-4,4-difluoroglutamine has been achieved, opening the door for such mechanistic probes. researchgate.net

Ammonia Channeling Investigations

A key feature of many glutamine-dependent amidotransferases is the presence of an intramolecular tunnel or "channel" that facilitates the transfer of the highly reactive ammonia intermediate from the glutaminase (B10826351) site to the synthase site, where it is incorporated into the final product. nih.gov This channeling mechanism protects the ammonia from the aqueous environment and prevents its protonation. Molecular dynamics simulations and kinetic studies of protein mutants are employed to investigate the dynamics of this ammonia channeling. researchgate.net The binding of the acceptor substrate is often a trigger for conformational changes that activate the glutaminase site and open the ammonia channel. nih.gov The use of fluorinated glutamine analogs like this compound could provide valuable insights into the gating mechanisms of these channels.

Interaction with Gamma-Glutamyl Hydrolase (GGH)

Gamma-glutamyl hydrolase (GGH) is a lysosomal cysteine protease responsible for the hydrolysis of poly-γ-glutamate chains from folate cofactors and antifolate drugs. nih.govwikipedia.org The activity of GGH is critical in regulating the intracellular levels of these important molecules. nih.gov

Substrate Activity and Hydrolysis Kinetics of Fluorinated Analogues

Fluorinated analogs of glutamyl-γ-glutamate have been synthesized and utilized as mechanistic probes for GGH. nih.gov Specifically, an internally quenched fluorogenic derivative of (4,4-difluoro)glutamyl-γ-glutamate was developed to study the hydrolysis kinetics in detail. nih.gov

The introduction of two fluorine atoms adjacent to the scissile isopeptide bond significantly impacted the enzyme's kinetics. nih.gov While the hydrolysis of both the fluorinated and non-fluorinated substrates followed Michaelis-Menten kinetics, the fluorinated analog exhibited a considerably slower rate of hydrolysis under steady-state conditions. nih.gov This decrease in rate was primarily attributed to a substantial increase in the Michaelis constant (K_m), indicating a lower affinity of the enzyme for the fluorinated substrate. nih.gov

Pre-steady-state kinetic analysis using stopped-flow techniques revealed a burst phase for the non-fluorinated substrate, suggesting that the acylation of the enzyme is not the rate-limiting step in its hydrolysis. nih.gov In contrast, while a modest burst was observed for the difluoro derivative, the increased K_m value limited a direct comparison at saturating substrate concentrations. nih.gov These findings suggest that for the hydrolysis of the difluorinated substrate, either the deacylation step or the rearrangement of the enzyme-product complex is rate-limiting. nih.gov

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Glutamyl-γ-glutamate derivative | ~10 | ~1.5 | ~1.5 x 10⁵ |

| (4,4-Difluoro)glutamyl-γ-glutamate derivative | ~150 | ~0.1 | ~6.7 x 10² |

This table presents approximate kinetic parameters for the hydrolysis of non-fluorinated and 4,4-difluorinated γ-glutamyl peptides by γ-glutamyl hydrolase, based on the described 15-fold increase in K_m and significantly reduced hydrolysis rate for the fluorinated analog. nih.gov

Role as an Alternate Substrate or Inhibitor in Folate-Dependent Enzyme Systems

The metabolism of folates, which are essential cofactors in one-carbon transfer reactions for the synthesis of nucleotides and certain amino acids, involves a number of key enzymes. nih.govinfantrisk.com 4,4-Difluoroglutamic acid has been evaluated as a potential alternate substrate or inhibitor for some of these enzymes. acs.orgnih.govsigmaaldrich.com

One such enzyme is folylpoly-γ-glutamate synthetase (FPGS), which is responsible for the addition of glutamate residues to folate molecules, a process that traps them within the cell. nih.gov Studies involving the attempted ligation of DL-4,4-difluoroglutamic acid to methotrexate (B535133), a reaction catalyzed by human FPGS, demonstrated that DL-4,4-difluoroglutamic acid is a poor alternate substrate for this enzyme. acs.orgnih.govsigmaaldrich.com Furthermore, a methotrexate analog containing 4,4-difluoroglutamic acid, DL-γ,γ-difluoromethotrexate, was found to be neither a substrate nor an inhibitor of human FPGS. acs.orgnih.govsigmaaldrich.comacs.org

These findings highlight the stringent substrate specificity of FPGS and provide valuable structure-activity relationship data for the design of potential inhibitors of folate metabolism.

Folylpoly-gamma-glutamate Synthetase (FPGS) Interactions

Folylpoly-gamma-glutamate Synthetase (FPGS) is a crucial enzyme responsible for the addition of glutamate residues to folates and antifolate drugs, a process known as polyglutamylation. This process is vital for retaining these molecules within the cell and for their function as cofactors in various metabolic pathways.

Studies on the interaction between 4,4-Difluoroglutamic acid (a derivative of this compound) and human FPGS have been conducted to understand the enzyme's substrate specificity. When tested as a substrate for ligation to the antifolate drug methotrexate (MTX), DL-4,4-difluoroglutamic acid (DL-4,4-F₂Glu) was found to be a poor alternate substrate for the enzyme. vulcanchem.comacs.org This suggests that the introduction of fluorine atoms at the 4-position of the glutamic acid side chain significantly affects its recognition and processing by FPGS. vulcanchem.com

Further investigations involving an analogue of methotrexate, DL-γ,γ-difluoromethotrexate (DL-γ,γ-F₂MTX), which incorporates 4,4-difluoroglutamic acid, revealed that this compound is neither a substrate nor an inhibitor of human FPGS. acs.org The inability of FPGS to process these fluorinated analogues has implications for the design of antifolate drugs, as polyglutamylation is often a key factor in their efficacy. nih.gov

Table 1: Interaction of 4,4-Difluoroglutamic Acid and its Methotrexate Analogue with Human FPGS

| Compound | Interaction with Human FPGS | Reference |

| DL-4,4-Difluoroglutamic acid (DL-4,4-F₂Glu) | Poor alternate substrate for ligation to methotrexate (MTX). | vulcanchem.comacs.org |

| DL-γ,γ-Difluoromethotrexate (DL-γ,γ-F₂MTX) | Neither a substrate nor an inhibitor. | acs.org |

Dihydrofolate Reductase (DHFR) Inhibition Studies

Dihydrofolate Reductase (DHFR) is another critical enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. vietnamjournal.runih.gov Tetrahydrofolate and its derivatives are essential for the synthesis of nucleotides and certain amino acids. Consequently, DHFR is a major target for various therapeutic agents, including anticancer and antimicrobial drugs. vietnamjournal.rumdpi.comdiva-portal.orgnih.gov

While 4,4-difluoroglutamic acid itself is not a direct inhibitor of DHFR, its incorporation into methotrexate (MTX), a potent DHFR inhibitor, has been a subject of study. The resulting analogue, DL-γ,γ-difluoromethotrexate (DL-γ,γ-F₂MTX), was synthesized and evaluated for its biological activity. acs.org

Research has shown that this fluorinated analogue of MTX inhibits DHFR with the same potency as methotrexate itself. acs.org This finding is significant as it demonstrates that the addition of the difluoro-glutamate moiety does not diminish the inhibitory activity of the parent compound against its target enzyme.

Table 2: DHFR Inhibition by Methotrexate and its Fluorinated Analogue

| Compound | DHFR Inhibition Potency | Reference |

| Methotrexate (MTX) | Potent Inhibitor | acs.org |

| DL-γ,γ-Difluoromethotrexate (DL-γ,γ-F₂MTX) | Same potency as MTX | acs.org |

Investigation of Metabolic Pathways and Fluoroamino Acid Incorporation

The use of fluorinated analogues of natural metabolites provides a powerful tool for probing metabolic pathways and enzymatic mechanisms. The unique properties of fluorine can introduce minimal steric hindrance while significantly altering the electronic characteristics of a molecule, making fluorinated compounds valuable as mechanistic probes.

In Vitro Reconstitution of Metabolic Pathways using Fluorinated Analogs

The in vitro reconstitution of metabolic pathways, where the constituent enzymes of a pathway are purified and studied in a controlled environment, offers deep insights into biochemical transformations. nih.govnih.gov This approach allows for detailed examination of reaction mechanisms, kinetics, and the identification of intermediates. nih.gov

While direct studies on the in vitro reconstitution of entire metabolic pathways specifically using this compound are not extensively documented in the provided search results, the principles of using fluorinated analogues in such systems are well-established. For instance, fluorinated substrates can be used to stall an enzyme at a particular step, allowing for the isolation and characterization of reaction intermediates. The synthesis of compounds like (S)-4,4-difluoroglutamic acid has been optimized to facilitate its use in biological studies, including its potential incorporation into peptides to probe enzyme-substrate interactions. vulcanchem.com

Computational and Molecular Modeling Studies of 4,4 Difluoroglutamine

Application of Molecular Docking for Enzyme-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsciforschenonline.orgresearchgate.net This method is frequently used to understand how a ligand, such as 4,4-Difluoroglutamine, might interact with the active site of an enzyme. The process involves sampling a multitude of conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to rank them based on their predicted binding affinity. researchgate.net

In the context of this compound, molecular docking could be employed to study its interaction with glutamine-utilizing enzymes. For instance, it could be docked into the active site of glutaminase (B10826351) or folylpoly-γ-glutamate synthetase to predict its binding mode. acs.org The docking results would highlight key interactions, such as hydrogen bonds and electrostatic interactions, between the difluoro-derivative and the amino acid residues of the enzyme. nih.govnih.gov The fluorine atoms in this compound are expected to introduce unique electronic properties that could influence these interactions compared to the native substrate, glutamine.

A typical molecular docking workflow would involve:

Preparation of the 3D structure of the target enzyme, often obtained from the Protein Data Bank (PDB). mdpi.com

Generation of a 3D model of this compound.

Definition of the binding site on the enzyme.

Execution of the docking algorithm to generate a set of possible binding poses. nih.gov

Scoring and analysis of the poses to identify the most likely binding conformation and to estimate the binding affinity. researchgate.net

The insights gained from molecular docking can guide the design of more potent and selective inhibitors. mdpi.com

| Docking Software | Scoring Function Principle | Typical Application |

| AutoDock/Vina | Machine-learning-based empirical scoring function. nih.gov | Virtual screening and binding affinity prediction. |

| GOLD | Genetic algorithm to explore ligand conformations. nih.gov | Detailed analysis of binding modes. |

| FlexX | Incremental construction algorithm. nih.govnih.gov | Flexible ligand docking. |

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. nih.govcreative-quantum.eu These methods can provide detailed insights into reaction mechanisms, transition state geometries, and reaction energetics that are often inaccessible through experimental means alone. smu.edu

For this compound, QC calculations, particularly using Density Functional Theory (DFT), can be applied to understand how the presence of the two fluorine atoms affects its chemical properties. researchgate.net For example, calculations can determine the partial atomic charges, the molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net This information is crucial for understanding its reactivity and how it might behave as a substrate or an inhibitor of an enzyme.

Furthermore, QC calculations are instrumental in elucidating enzymatic reaction mechanisms. nih.govmpg.de A Quantum Mechanics/Molecular Mechanics (QM/MM) approach could be used, where the reacting part of the system (this compound and the key active site residues) is treated with a high level of quantum mechanics, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. tsukuba.ac.jp This hybrid method allows for the study of bond-breaking and bond-forming processes within the complex environment of an enzyme active site. tsukuba.ac.jp

| Quantum Chemical Method | Key Information Provided | Relevance to this compound |

| Density Functional Theory (DFT) | Electronic structure, reaction energies, transition states. researchgate.net | Understanding its intrinsic reactivity and stability. |

| Ab initio methods | Highly accurate energies for small systems. | Benchmarking DFT results for the molecule. |

| QM/MM | Reaction pathways in a biological environment. tsukuba.ac.jp | Elucidating its mechanism of action as an enzyme inhibitor. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics and flexibility of biomolecules. mdpi.comnih.gov

When applied to an enzyme-ligand complex, such as this compound bound to its target, MD simulations can provide insights into:

The stability of the binding pose predicted by molecular docking.

The dynamic network of interactions between the ligand and the protein.

The conformational changes induced in the enzyme upon ligand binding. mdpi.com

The role of water molecules in mediating the interaction. sciforschenonline.org

These simulations can span from nanoseconds to microseconds, capturing a range of motions from local side-chain fluctuations to larger domain movements. nih.gov

| Simulation Parameter | Description | Significance for this compound Studies |

| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of the system. | Determines the accuracy of the simulated molecular interactions. |

| Simulation Time | The duration of the simulation. | Longer simulations can capture slower, more complex conformational changes. nih.gov |

| Ensemble | The statistical ensemble (e.g., NVT, NPT) that defines the thermodynamic conditions of the simulation. | Ensures the simulation reflects realistic physiological conditions. |

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. mdpi.com

For this compound, a QSAR study would involve synthesizing a series of derivatives with modifications at various positions of the molecule. The biological activity of these derivatives, for example, their inhibitory potency against a specific enzyme, would then be measured. A QSAR model would then be built by correlating this activity with a set of calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

A successful QSAR model can:

Identify the key structural features that are important for activity.

Predict the activity of novel derivatives, thus prioritizing synthetic efforts. mdpi.com

Provide insights into the mechanism of action.

For instance, a 4D-QSAR model could be developed which considers the conformational flexibility of the ligands and their alignment in the receptor binding site, providing a more dynamic picture of the structure-activity relationship. nih.gov

| QSAR Descriptor Type | Examples | Information Provided |

| 1D | Molecular weight, atom counts | Basic molecular properties. |

| 2D | Topological indices, connectivity indices | Information about the 2D structure and branching. |

| 3D | van der Waals volume, surface area | Descriptors of the 3D shape of the molecule. |

| 4D | Interaction fields, conformational ensembles | Incorporates information about ligand-receptor interactions and flexibility. nih.gov |

Role in Understanding Reaction Mechanisms through Computational Chemistry

Computational chemistry plays a pivotal role in unraveling the intricate details of chemical and enzymatic reaction mechanisms. smu.edumpg.de By modeling the reaction pathway, computational methods can identify transition states, intermediates, and the associated energy barriers, providing a comprehensive understanding of how a reaction proceeds. smu.edu

In the context of this compound, computational chemistry can be used to investigate its mechanism of interaction with target enzymes. For example, if it acts as a mechanism-based inhibitor, computational methods can be used to model the catalytic steps leading to the formation of a covalent adduct with the enzyme. This would involve using quantum chemical calculations (often within a QM/MM framework) to map out the potential energy surface of the reaction. nih.govtsukuba.ac.jp

These studies can help to:

Validate or refute a proposed reaction mechanism.

Explain the role of specific active site residues in catalysis.

Understand the impact of the difluoro substitution on the reaction pathway compared to the natural substrate.

Guide the design of new inhibitors with improved reactivity profiles. schrodinger.com

By combining computational approaches with experimental data, a detailed and dynamic picture of the chemical processes involving this compound can be constructed. mpg.de

Research Applications of 4,4 Difluoroglutamine Beyond Enzymology

Development of Chiral Brønsted Acid Peptide-Based Catalysts

The pursuit of new and efficient chiral catalysts is a significant focus in modern organic chemistry. Researchers have identified 4,4-difluoroglutamic acid, the carboxylic acid precursor to 4,4-difluoroglutamine, as a promising candidate for the development of potent Brønsted acid catalysts. nih.govacs.org The rationale behind this application lies in the powerful inductive effect of the two fluorine atoms. nih.govacs.org This effect lowers the pKa of the side-chain carboxylic acid, making it a stronger acid compared to its natural counterpart, glutamic acid. nih.govacs.org

Peptides containing catalytically active amino acid residues can function as mimics of enzymes. By inserting 4,4-difluoroglutamic acid into peptide sequences, scientists aim to create a new class of highly active and selective chiral Brønsted acid catalysts. nih.govacs.org

Key research findings in this area include:

Enhanced Catalytic Activity : In preliminary experiments, peptides containing a protected form of 4,4-difluoroglutamic acid demonstrated enhanced catalytic activity in both oxidation and reduction reactions when compared to derivatives with the standard glutamic acid. nih.govacs.orgnih.gov

Scalable Synthesis : Robust and scalable chemoenzymatic methods have been developed to produce both enantiomers of orthogonally protected 4,4-difluoroglutamic acid. nih.govamanote.com This is crucial as it allows for the material to be produced in large quantities for incorporation into peptide libraries. nih.govacs.org

Peptide Incorporation : The development of orthogonally protected forms of the amino acid is a necessary and significant step, as it permits the selective formation of peptide bonds, enabling its direct integration into synthetic peptide catalysts. nih.govamanote.com

This line of research is currently active, with scientists continuing to explore the full potential of peptides incorporating this fluorinated amino acid to facilitate the search for novel chiral Brønsted acid catalysts. nih.govacs.org

Table 1: Comparison of Catalytic Activity

| Catalyst Feature | Standard Glutamic Acid Derivative | 4,4-Difluoroglutamic Acid Derivative | Rationale for Difference |

| Brønsted Acidity | Normal | Enhanced | Inductive electron-withdrawing effect of two fluorine atoms lowers the pKa. nih.govacs.org |

| Catalytic Performance | Standard | Boosted activity in oxidation and reduction reactions. nih.govacs.org | Increased acidity enhances the catalytic power of the carboxylic acid group. |

Fluorescent Probes for Biological Imaging and Detection

Fluorinated amino acids are increasingly important as probes for biological imaging. thieme-connect.com Their unique properties can be harnessed to develop agents that allow for the non-invasive visualization of metabolic processes and the detection of specific biological markers.

While a variety of fluorescent probes have been developed for the imaging and detection of amyloid-β aggregates, which are hallmarks of Alzheimer's disease, the use of this compound for this specific application is not documented in the reviewed scientific literature.

A significant area of application for fluorinated glutamine analogues is in the imaging of tumors, particularly those that exhibit a high rate of glutamine metabolism, a phenomenon known as "glutamine addiction." This metabolic reprogramming is a hallmark of many aggressive cancers and is driven by the activity of cancer-associated enzymes. nih.gov

Rather than a traditional fluorescent probe, a radio-labeled version, 18F-(2S,4R)-4-fluoroglutamine ([18F]FGln), has been developed as a potent tracer for Positron Emission Tomography (PET) imaging. nih.gov PET is a powerful in vivo imaging technique that detects the radiation emitted by radiotracers to visualize and quantify metabolic processes. [18F]FGln acts as a mimic of glutamine and is taken up by cancer cells through the same transport mechanisms. turkupetcentre.net Its accumulation within tumors allows for their detection and the monitoring of their metabolic activity. nih.gov

Key research findings on the utility of [18F]FGln in cancer imaging include:

Selective Tumor Uptake : PET studies have shown that [18F]FGln is selectively taken up and trapped in tumor cells, with high uptake in various cancer types including glioma, breast, and pancreatic cancers. acs.orgnih.gov This allows for clear tumor delineation with low background signal in tissues like the brain. nih.gov

Stereoselectivity : The uptake process is highly stereoselective. The (2S,4R) isomer shows high uptake in tumor cells, comparable to or higher than L-glutamine, while isomers with a 2R configuration show significantly lower uptake, highlighting the specificity of the metabolic pathways involved.

Monitoring Treatment Response : Because its uptake reflects glutamine metabolism, [18F]FGln can be used to assess the pharmacodynamic effects of drugs that target glutaminase (B10826351), a key enzyme in this pathway. nih.govaacrjournals.org Inhibition of glutaminase leads to an increase in the intracellular glutamine pool, which can be detected as an increased uptake of [18F]FGln. aacrjournals.org

Clinical Validation : Preliminary human trials have validated [18F]FGln as a safe and effective PET tracer for imaging abnormal glutamine metabolism in a variety of cancer types, particularly aggressive tumors with genetic mutations affecting this pathway. rsna.org

Table 2: Research Findings for 18F-(2S,4R)-4-Fluoroglutamine in Cancer Imaging

| Finding | Description | Significance | Supporting Studies |

| Tumor Avidity | [18F]FGln PET successfully depicted tumors in 17 of 25 patients with various cancers (breast, pancreas, renal, etc.). | Demonstrates broad applicability as a tumor imaging agent for glutamine-metabolizing cancers. | Dunphy et al. (2018) rsna.org |

| High Uptake in Glioma | Shows high uptake in gliomas with low background in normal brain tissue. | Provides clear tumor delineation, an advantage over 18F-FDG which has high background brain uptake. | Venneti et al. (2015) nih.gov |

| Breast Cancer Detection | In a preliminary study, [18F]FGln/PET detected more lesions in breast cancer patients than 18F-FDG/PET (90% vs 80%). | Suggests potential for improved sensitivity in certain cancer types like breast cancer. | Yue et al. (2018) acs.org |

| Pharmacodynamic Marker | Increased tumor uptake of [18F]FGln was observed in response to glutaminase inhibitor treatment. | Validates [18F]FGln as a non-invasive tool to monitor the effectiveness of therapies targeting glutamine metabolism. | Zhou et al. (2017) aacrjournals.org |

| Stereospecificity | The (2S,4R) and (2S,4S) isomers displayed high uptake in glioblastoma cells, while 2R isomers showed low uptake. | Confirms that uptake is mediated by specific, stereoselective biological transporters and enzymes. | Lieberman et al. (2011) |

Emerging Research Directions and Future Perspectives

Integration of Multi-Omics Data in Fluorinated Amino Acid Research

The biological impact of incorporating an unnatural amino acid like 4,4-Difluoroglutamine into a biological system is complex and multifaceted. To gain a holistic understanding, researchers are increasingly turning to multi-omics data integration, which combines data from genomics, transcriptomics, proteomics, and metabolomics. pharmalex.com This approach allows for a systems-level view of the cellular response to fluorinated amino acids.

High-throughput technologies are essential for generating the vast datasets required for multi-omics analysis. nih.gov For instance, studies on Escherichia coli forced to metabolize fluorinated tryptophan analogues have shown that adaptation involves significant rearrangements in regulatory networks, protein folding quality control, and membrane integrity, often with surprisingly few genetic mutations. nih.govresearchgate.net An integrative multi-omics analysis was key to proving that these adaptive processes were driven by reconfigured regulatory networks. biorxiv.org

Future research on this compound will likely employ similar strategies. By integrating various omics datasets, scientists can elucidate its metabolic fate, identify potential off-target effects, and understand how its incorporation into proteins affects cellular pathways and protein-protein interactions. mixomics.org The development of advanced data integration methods, including statistical, network-based, and deep learning approaches, will be crucial for extracting meaningful biological insights from these large and heterogeneous datasets. arxiv.org

Table 1: Potential Applications of Multi-Omics Technologies in this compound Research

| Omics Technology | Research Question | Potential Insights |

| Genomics | Does long-term exposure to this compound induce genetic mutations? | Identification of adaptive mutations in genes related to amino acid transport, metabolism, or protein synthesis. nih.gov |

| Transcriptomics | How does the cell alter gene expression in response to this compound? | Reveals upregulation or downregulation of pathways related to stress response, amino acid biosynthesis, and protein quality control. |

| Proteomics | Which proteins incorporate this compound and how does this affect their abundance and function? | Quantification of protein abundance changes and identification of post-translational modifications resulting from cellular stress. biorxiv.org |

| Metabolomics | What is the metabolic fate of this compound and how does it perturb endogenous metabolite pools? | Discovery of novel metabolic byproducts and identification of affected metabolic pathways. researchgate.net |

Advancements in Asymmetric Synthetic Methodologies for Novel Analogues

The biological activity of chiral molecules is highly dependent on their stereochemistry. Therefore, the development of efficient and highly selective asymmetric synthetic methods is paramount for producing enantiopure fluorinated amino acids like this compound and its analogues. mdpi.comnih.gov

A significant advancement in this area is the use of chiral transition metal complexes as catalysts. beilstein-journals.org Research has demonstrated the successful asymmetric synthesis of (S)-4,4-difluoroglutamic acid, a direct precursor to (S)-4,4-Difluoroglutamine, using chiral Ni(II) complexes of dehydroalanine (B155165) Schiff bases. nih.gov This method involves the reaction of the nickel complex with ethyl bromodifluoroacetate in the presence of copper. Crucially, the stereochemical outcome was found to be highly dependent on the structure of the chiral ligand, with the introduction of chlorine atoms in strategic positions on the ligand leading to a dramatic improvement in diastereoselectivity. nih.gov

Table 2: Effect of Chiral Ligand Substitution on the Asymmetric Synthesis of 4,4-Difluoroglutamic Acid Derivative nih.gov

| Chiral Ni(II) Complex | Diastereomeric Ratio ((S)(2S) / (S)(2R)) |

| Unsubstituted Ligand | 66 / 34 |

| Chloro-Substituted Ligand | ~98.5 / 1.5 |

These findings underscore the power of ligand modification in fine-tuning catalytic activity and selectivity. Future advancements will likely focus on several key areas:

Novel Catalysts: The design and application of new chiral catalysts, including N-heterocyclic carbenes (NHCs) and other organocatalysts, to access a wider range of fluorinated amino acid analogues with high enantiopurity. frontiersin.org

Flow Chemistry: The adaptation of existing synthetic methods to continuous flow processes, which can offer improved safety, scalability, and efficiency. frontiersin.org

Broader Substrate Scope: Expanding the methodologies to accommodate a greater variety of fluorinated building blocks, enabling the synthesis of novel this compound analogues with diverse side chains and substitution patterns. beilstein-journals.org

These synthetic advancements are crucial for generating a library of novel analogues for structure-activity relationship (SAR) studies and for the development of next-generation chemical probes and therapeutic candidates.

Exploration of this compound in Untargeted Metabolomics Research

Untargeted metabolomics aims to comprehensively measure as many small-molecule metabolites as possible in a biological sample to capture a snapshot of its metabolic state. animbiosci.orgfrontlinegenomics.com This discovery-based approach is a powerful tool for identifying biomarkers, elucidating metabolic pathways, and understanding the biochemical effects of a given compound. frontiersin.org The exploration of this compound using untargeted metabolomics represents a significant frontier.

By introducing this compound to cells or organisms and analyzing the subsequent changes in the metabolome using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS), researchers can gain profound insights. animbiosci.orgjfda-online.com This approach can help answer several key questions:

What are the metabolic products of this compound?

Does it interfere with glutamine metabolism or other related pathways?

Does its presence lead to the accumulation or depletion of specific endogenous metabolites, potentially indicating pathway inhibition or activation?

A particularly promising technique is the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. chemrxiv.org Given the absence of a natural fluorine background signal in most biological systems, ¹⁹F NMR offers a highly sensitive and specific window into the metabolic fate of fluorine-containing compounds. A recent study demonstrated a novel method for serum amine profiling by fluorine-labeling metabolites and analyzing them with ¹⁹F NMR. chemrxiv.org A similar strategy could be applied to track this compound and its derivatives in complex biological matrices.

Table 3: Hypothetical Workflow for Untargeted Metabolomics of this compound

| Step | Description | Key Technology |

| 1. Sample Preparation | Culturing cells or organisms with and without this compound, followed by quenching of metabolic activity and extraction of metabolites. frontlinegenomics.com | Standard cell culture and metabolite extraction protocols. |

| 2. Data Acquisition | Analysis of metabolite extracts to generate a comprehensive profile of molecules. | LC-HRMS for broad coverage; ¹⁹F NMR for specific tracking of fluorinated species. animbiosci.orgchemrxiv.org |

| 3. Data Processing | Alignment of chromatograms, feature identification, and initial filtering of the large dataset. | Specialized software and bioinformatics tools (e.g., MetaboFinder). jfda-online.com |

| 4. Statistical Analysis | Use of multivariate statistical methods (e.g., PLS-DA) to identify metabolites that are significantly different between the control and treated groups. animbiosci.org | Chemometrics software (e.g., MetaboAnalyst). frontiersin.org |

| 5. Metabolite Identification | Structural elucidation of the significant metabolites using tandem MS (MS/MS) fragmentation data and comparison to spectral databases. | High-resolution mass spectrometry and spectral libraries. |

Computational Design and Predictive Modeling for Next-Generation Fluorinated Probes

Computational chemistry and molecular modeling are indispensable tools for accelerating the design and development of novel chemical probes. ljmu.ac.uk These methods allow for the in-silico prediction of molecular properties, saving significant time and resources compared to purely experimental approaches. For this compound, computational design can guide the creation of next-generation probes with enhanced affinity, selectivity, and tailored physicochemical properties.

A critical area of development is the creation of accurate force fields for molecular dynamics (MD) simulations of fluorinated molecules. nih.gov Recently, parameters for several fluorinated aromatic amino acids have been developed and validated for use with the AMBER force field, enabling more accurate atomic-level simulations of ¹⁹F NMR observables and protein dynamics. acs.orgbiorxiv.org Similar parameterization for this compound would allow researchers to:

Predict Structural Perturbations: Model how the incorporation of this compound into a peptide or protein affects its secondary and tertiary structure. mdpi.com

Simulate Binding Interactions: Perform virtual screening and docking studies to predict the binding affinity of this compound-containing ligands to a specific protein target.

Design for Specificity: Computationally design modifications to the this compound scaffold to enhance interactions with a target binding pocket, as has been done for the design of novel fluorophore ligases. bakerlab.org

Furthermore, computational approaches are vital in the design of probes for imaging modalities like MRI and PET. mdpi.com Models can help optimize the placement of fluorine atoms within a molecule to maximize desired effects, such as the paramagnetic relaxation enhancement (PRE) for ¹⁹F MRI probes, while managing properties like lipophilicity and solubility. mdpi.com This predictive power allows for a rational design process, prioritizing the synthesis of only the most promising candidates. nih.gov

Table 4: Computational Tools and Their Application in Designing this compound-Based Probes

| Computational Tool/Method | Application | Objective |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of a this compound-containing peptide in a solvent environment. | Predict conformational preferences and the impact of fluorination on protein stability and dynamics. biorxiv.org |

| Quantum Mechanics (QM) Calculations | Calculating electronic properties, such as charge distribution and pKa, of the fluorinated side chain. | Understand how fluorination alters reactivity and non-covalent interactions. mdpi.com |

| Molecular Docking | Predicting the binding mode and affinity of a this compound analogue to a target protein. | Prioritize compounds for synthesis and experimental testing; guide lead optimization. |

| Free Energy Perturbation (FEP) | Calculating the relative binding free energy between two similar ligands. | Accurately predict changes in binding affinity resulting from small chemical modifications to the probe. |

| Rosetta Design | Redesigning protein cores or interfaces to accommodate an unnatural amino acid. | Engineer proteins with novel functions or stabilities by incorporating this compound. bakerlab.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.